Superior Substrate Affinity for N-Acyl-D-aspartate Amidohydrolase (D-AAase)
N-Butyryl-D-aspartate exhibits a significantly higher affinity for the enzyme N-Acyl-D-aspartate amidohydrolase (D-AAase) from *Alcaligenes xylosoxydans* compared to its N-formyl, N-acetyl, and N-propionyl analogs. This is quantitatively demonstrated by its lower Michaelis constant (Km) [1]. The lower Km value indicates that a much lower concentration of the butyryl derivative is required to achieve half the maximum enzyme velocity, making it a far more efficient substrate.
| Evidence Dimension | Substrate Affinity (Km) |
|---|---|
| Target Compound Data | Km = 0.033 mM |
| Comparator Or Baseline | N-formyl-D-aspartate (Km = 12.5 mM), N-acetyl-D-aspartate (Km = 2.52 mM), N-propionyl-D-aspartate (Km = 0.194 mM) |
| Quantified Difference | Km is 379x lower than N-formyl, 76x lower than N-acetyl, and 5.9x lower than N-propionyl. |
| Conditions | Purified D-AAase enzyme from *Alcaligenes xylosoxydans* subsp. *xylosoxydans* A-6, in vitro assay. |
Why This Matters
This superior substrate affinity makes N-Butyryl-D-aspartate the preferred choice for assays involving D-AAase, enabling more sensitive detection and requiring less compound for robust results.
- [1] Wakayama, M., Shiiba, E., Sakai, K., & Moriguchi, M. (1993). Purification and Characterization of Novel N-Acyl-D-aspartate Amidohydrolase from Alcaligenes xylosoxydans subsp. xylosoxydans A-6. Bioscience, Biotechnology, and Biochemistry, 57(7), 1145-1148. https://doi.org/10.1271/bbb.57.1145 View Source
